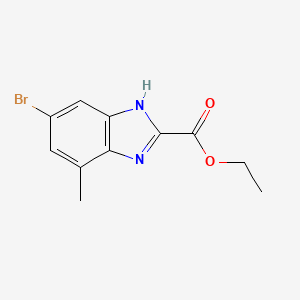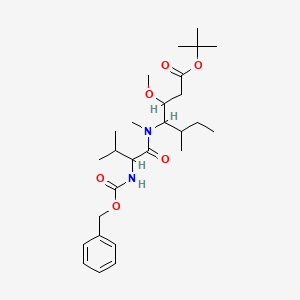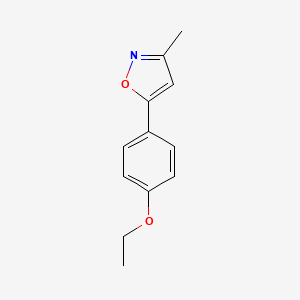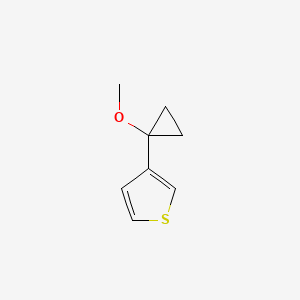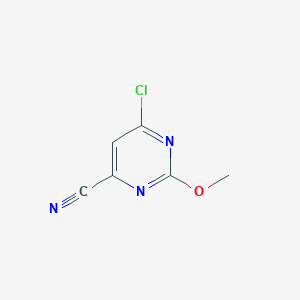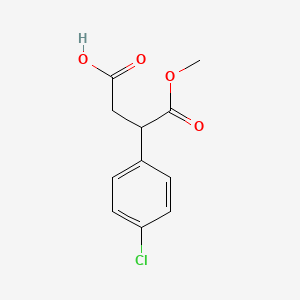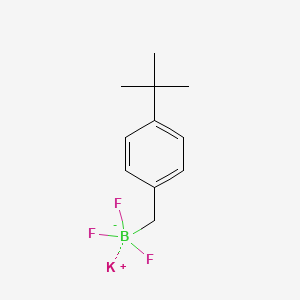
Potassium (4-(tert-butyl)benzyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (4-(tert-butyl)benzyl)trifluoroborate is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is part of the broader class of potassium organotrifluoroborates, which are known for their stability and versatility in various chemical reactions . This compound is particularly valued for its role in cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis .
Preparation Methods
The synthesis of potassium (4-(tert-butyl)benzyl)trifluoroborate typically involves the reaction of 4-(tert-butyl)benzyl bromide with potassium trifluoroborate in the presence of a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Potassium (4-(tert-butyl)benzyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of carbon-carbon bonds in the presence of palladium catalysts.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and various solvents like THF and dimethylformamide (DMF) . The major products formed from these reactions depend on the specific reactants and conditions used but often include complex organic molecules with new carbon-carbon bonds .
Scientific Research Applications
Potassium (4-(tert-butyl)benzyl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium (4-(tert-butyl)benzyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in cross-coupling reactions . The trifluoroborate group acts as a nucleophile, which can be activated by a base to form a reactive intermediate. This intermediate then participates in the transmetalation step with a palladium catalyst, leading to the formation of a new carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the cross-coupling reaction .
Comparison with Similar Compounds
Potassium (4-(tert-butyl)benzyl)trifluoroborate can be compared with other potassium organotrifluoroborates, such as potassium phenyltrifluoroborate and potassium methyltrifluoroborate . While all these compounds share similar stability and reactivity characteristics, this compound is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and selectivity in certain reactions . This makes it particularly useful in the synthesis of sterically hindered molecules .
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium allyltrifluoroborate
Properties
Molecular Formula |
C11H15BF3K |
|---|---|
Molecular Weight |
254.14 g/mol |
IUPAC Name |
potassium;(4-tert-butylphenyl)methyl-trifluoroboranuide |
InChI |
InChI=1S/C11H15BF3.K/c1-11(2,3)10-6-4-9(5-7-10)8-12(13,14)15;/h4-7H,8H2,1-3H3;/q-1;+1 |
InChI Key |
XXHQTFNJQXDXOQ-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CC1=CC=C(C=C1)C(C)(C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[2,3-b]pyridin-4-ylmethanamine](/img/structure/B13676630.png)
![Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol](/img/structure/B13676634.png)
![N-[9-[(2R,4S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-4-(tritylamino)-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13676638.png)
![8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13676645.png)
![2-(methylthio)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine](/img/structure/B13676646.png)
